molecular formula C10H11ClO B14712162 3-Benzyl-2-chloro-2-methyloxirane CAS No. 21726-07-8

3-Benzyl-2-chloro-2-methyloxirane

Katalognummer: B14712162
CAS-Nummer: 21726-07-8
Molekulargewicht: 182.64 g/mol
InChI-Schlüssel: GLNHLNBJSQIDNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-chloro-2-methyloxirane is an organic compound with the molecular formula C10H11ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-chloro-2-methyloxirane can be achieved through several methods. One common method involves the reaction of benzyl chloride with 2-chloro-2-methylpropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which is then converted to the desired product.

Another method involves the use of 2-chloro-2-methylpropene and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-chloro-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or thiols.

Major Products

    Oxidation: Benzyl alcohol or benzyl ketone derivatives.

    Reduction: Diols with the benzyl group intact.

    Substitution: Products with the chlorine atom replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-2-chloro-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-chloro-2-methyloxirane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The oxirane ring can also participate in ring-opening reactions, which are important in the synthesis of diols and other derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-2-methyloxirane: Lacks the benzyl group, making it less versatile in certain reactions.

    3-Benzyl-2-methyloxirane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Chloro-2-phenylmethyloxirane: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-Benzyl-2-chloro-2-methyloxirane is unique due to the presence of both a benzyl group and a chlorine atom, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

21726-07-8

Molekularformel

C10H11ClO

Molekulargewicht

182.64 g/mol

IUPAC-Name

3-benzyl-2-chloro-2-methyloxirane

InChI

InChI=1S/C10H11ClO/c1-10(11)9(12-10)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI-Schlüssel

GLNHLNBJSQIDNY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)CC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.